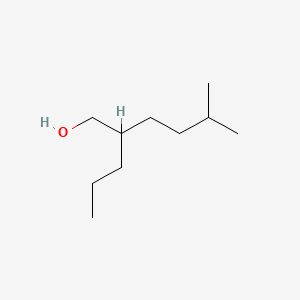

1-Hexanol, 5-methyl-2-propyl-

Beschreibung

Nomenclature and Stereochemical Considerations of 1-Hexanol, 5-methyl-2-propyl-

The systematic IUPAC name for this compound is 5-Methyl-2-propyl-1-hexanol. epa.gov It is also known by synonyms such as 5-Methyl-2-propylhexanol and 5-Methyl-2-propylhexyl alcohol. cymitquimica.com The presence of a propyl group at the C2 position of the hexanol chain introduces a chiral center, a carbon atom bonded to four different groups. This chirality means the compound can exist as a pair of stereoisomers, specifically enantiomers, designated as (2R)-5-Methyl-2-propyl-1-hexanol and (2S)-5-Methyl-2-propyl-1-hexanol. chemspider.com

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Systematic Name | 1-Hexanol, 5-methyl-2-propyl- |

| IUPAC Name | 5-Methyl-2-propyl-1-hexanol |

| CAS Number | 159848-27-8 |

| Molecular Formula | C10H22O |

| Molecular Weight | 158.28 g/mol |

| Synonyms | 5-Methyl-2-propylhexanol, 5-Methyl-2-propylhexyl alcohol |

Structural Isomerism and Chirality in Branched Alcohols

Branched alcohols, like 1-Hexanol, 5-methyl-2-propyl-, exhibit structural isomerism, where molecules with the same molecular formula have different structural arrangements. An example of a structural isomer is 1-Hexanol, 5-methyl-2-(1-methylethyl)-, also known as 2-isopropyl-5-methylhexan-1-ol. chemspider.com This isomer also possesses a chiral center and exists as stereoisomers. nist.gov The branching in the carbon chain significantly influences the physical properties of these alcohols, such as their melting and boiling points, in comparison to their linear counterparts.

The chirality of 1-Hexanol, 5-methyl-2-propyl- at the C2 position is a critical feature. The two enantiomers, (2R) and (2S), are non-superimposable mirror images of each other. While they share the same physical properties in a non-chiral environment, they can exhibit different biological activities and interactions in chiral environments. The synthesis of a single enantiomer, known as asymmetric synthesis, is a significant area of organic chemistry. A patent for the preparation of (1R, 2S, 5R)-2-isopropyl-5-methyl cyclohexanol (B46403) highlights a method for achieving high stereoselectivity in the synthesis of a specific stereoisomer of a related cyclic alcohol. google.com

Overview of Academic Research Interest in 1-Hexanol, 5-methyl-2-propyl-

Direct academic research focusing exclusively on 1-Hexanol, 5-methyl-2-propyl- is limited. However, the broader class of branched-chain higher alcohols is of considerable interest. These compounds are explored for their potential as biofuels and their applications in the synthesis of surfactants, plasticizers, and fragrances. terra-mater.be

One of the primary synthetic routes to branched primary alcohols is the Guerbet reaction. taylorandfrancis.comaocs.org This self-condensation of smaller alcohols at elevated temperatures, in the presence of a catalyst, produces larger, branched alcohols. google.comgoogle.com For instance, the reaction of 1-butanol (B46404) and 1-pentanol (B3423595) can yield 2-propyl-1-hexanol and 2-propyl-1-heptanol, among other products. google.com This reaction is a key industrial process for producing 2-ethylhexanol and other commercially important branched alcohols. rsc.org

While specific studies on 1-Hexanol, 5-methyl-2-propyl- are not prevalent in readily available literature, its structural motifs are relevant to ongoing research in materials science and industrial chemistry. For example, a patent for an ester composition mentions 1-hexanol, 5-methyl-2-propyl as a component in the synthesis of bis-(2-propylheptyl) isophthalate, a plasticizer.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

159848-27-8 |

|---|---|

Molekularformel |

C10H22O |

Molekulargewicht |

158.28 g/mol |

IUPAC-Name |

5-methyl-2-propylhexan-1-ol |

InChI |

InChI=1S/C10H22O/c1-4-5-10(8-11)7-6-9(2)3/h9-11H,4-8H2,1-3H3 |

InChI-Schlüssel |

QEVWDMOIPOLQBL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(CCC(C)C)CO |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Hexanol, 5 Methyl 2 Propyl

Laboratory Synthesis Pathways and Strategies for 1-Hexanol, 5-methyl-2-propyl-

In a laboratory setting, the synthesis of branched primary alcohols like 1-Hexanol, 5-methyl-2-propyl- often relies on building the carbon skeleton through carbon-carbon bond-forming reactions, followed by reduction or functional group manipulation. A plausible and documented approach for a structurally similar compound, 2-isopropyl-5-methylhexanol, involves the base-catalyzed self-condensation of isovaleraldehyde (B47997). google.com This aldol (B89426) condensation reaction forms an α,β-unsaturated aldehyde (2-isopropyl-5-methyl-2-hexenal), which can then be selectively hydrogenated to the saturated primary alcohol. google.com

Adapting this to 1-Hexanol, 5-methyl-2-propyl- would likely involve a crossed-aldol condensation between isovaleraldehyde (to provide the 5-methyl portion) and valeraldehyde (B50692) (to provide the n-propyl group at the 2-position). The resulting α,β-unsaturated aldehyde intermediate would then undergo catalytic hydrogenation to yield the target alcohol.

Key Steps in a Hypothetical Laboratory Synthesis:

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Crossed-Aldol Condensation | Isovaleraldehyde, Valeraldehyde, Base catalyst | 5-methyl-2-propyl-2-hexenal |

| 2 | Catalytic Hydrogenation | 5-methyl-2-propyl-2-hexenal, H₂, Metal catalyst (e.g., PtO₂, Ni) | 1-Hexanol, 5-methyl-2-propyl- |

Asymmetric Synthesis Methods for Enantioselective Production

The carbon atom at the 2-position of 1-Hexanol, 5-methyl-2-propyl- is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Producing a single enantiomer, which is often crucial in the pharmaceutical and fragrance industries, requires asymmetric synthesis. uwindsor.ca

While specific methods for this exact molecule are not widely published, established strategies for creating β-chiral primary alcohols can be applied. One prominent method is the asymmetric hydrogenation of a corresponding β-branched enol ester. organic-chemistry.org This approach utilizes a chiral rhodium catalyst, for example, one bearing a ligand like (S)-SKP, to direct the addition of hydrogen to one face of the double bond, resulting in high enantioselectivity. organic-chemistry.org The process involves converting the precursor aldehyde to an enol ester, which then undergoes hydrogenation under mild conditions. organic-chemistry.org

Another strategy involves the use of chiral auxiliaries or catalysts in the carbon-carbon bond-forming step itself, such as in asymmetric aldol reactions, to set the stereochemistry early in the synthetic sequence. uwindsor.ca These methods provide access to enantiomerically enriched building blocks that can be converted to the final alcohol.

Industrial Preparation Processes for 1-Hexanol, 5-methyl-2-propyl-

On an industrial scale, C10 alcohols, often referred to as isodecanols, are primarily produced for use as plasticizers. researchgate.netspglobal.com The synthesis of 1-Hexanol, 5-methyl-2-propyl- fits within this category of "plasticizer alcohols," and its industrial production would rely on cost-effective, high-volume processes using readily available feedstocks. spglobal.comchemistryviews.org

Oxo Reaction and Aldol Condensation Sequences

The Oxo Process (Hydroformylation) is a cornerstone of industrial alcohol production. wikipedia.org This process involves the reaction of an alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst (typically cobalt or rhodium) to form an aldehyde. mt.comtsijournals.comchemtube3d.com To produce a C10 alcohol like 1-Hexanol, 5-methyl-2-propyl-, a branched C9 olefin would be required as the feedstock. For instance, the trimerization of propylene (B89431) yields a mixture of C9 olefins (nonenes), which can be hydroformylated to produce a mixture of C10 aldehydes. researchgate.net Subsequent hydrogenation yields the corresponding C10 alcohols, known collectively as isodecanol. researchgate.netgoogle.com The specific isomer 1-Hexanol, 5-methyl-2-propyl- would be a component of this mixture if the corresponding C9 olefin is present in the feed.

The Guerbet Reaction provides an alternative pathway, dimerizing smaller primary alcohols into larger, β-alkylated dimer alcohols. wikipedia.orgaocs.org This reaction proceeds through a sequence of dehydrogenation to an aldehyde, aldol condensation, dehydration, and subsequent hydrogenation. wikipedia.orgaocs.org To synthesize a C10 alcohol, a C5 alcohol such as isoamyl alcohol (3-methyl-1-butanol) could be used as a feedstock. The self-condensation of isoamyl alcohol would yield 2-isobutyl-5-methyl-1-hexanol, an isomer of the target compound. To obtain 1-Hexanol, 5-methyl-2-propyl-, a crossed Guerbet reaction, for instance between 1-pentanol (B3423595) and isopentanol, could theoretically be employed, although controlling selectivity in such cross-reactions is a significant industrial challenge. mdpi.com

Catalytic Hydrogenation in Alcohol Synthesis

Catalytic hydrogenation is the critical final step in both the Oxo and Guerbet/Aldol pathways, converting the intermediate aldehyde to the desired primary alcohol. wikipedia.orgresearchgate.net This reduction is typically carried out in the gas or liquid phase in a fixed-bed reactor using heterogeneous catalysts. researchgate.net

Commonly used catalysts are nickel-based, such as Raney Nickel or supported nickel catalysts (e.g., Ni/Al₂O₃). wikipedia.orgsemanticscholar.org These catalysts are effective for reducing the carbonyl group of the aldehyde to a primary alcohol. The reaction conditions, including temperature, pressure, and catalyst choice, are optimized to ensure high conversion and selectivity to the alcohol, minimizing side reactions. For example, in the hydrogenation of 2-ethyl-2-hexenal (B1232207) to 2-ethyl-hexanol, a related process, nickel-based catalysts have shown high conversion (98%) and selectivity (87%). researchgate.net The hydrogenation of the carbon-carbon double bond (if present from an aldol condensation) is generally easier and occurs under milder conditions than the hydrogenation of the carbonyl group. researchgate.net

Common Industrial Hydrogenation Catalysts:

| Catalyst Type | Support | Typical Application |

| Nickel-based | Alumina, Silica | Hydrogenation of aldehydes from Oxo or Aldol processes. researchgate.netsemanticscholar.org |

| Copper Chromite | - | Hydrogenation of esters and aldehydes. |

| Precious Metals (Pd, Pt) | Carbon, Alumina | Used for various hydrogenations, including selective reductions. |

Production from Renewable Feedstocks

There is significant commercial interest in producing chemicals from renewable resources. Branched C10 alcohols, including 2-isopropyl-5-methyl-hexan-1-ol, can be produced from 100% renewable sources. terra-mater.be The most viable route involves the biological production of precursor alcohols via fermentation, followed by chemical upgrading.

Fusel oils, a byproduct of ethanol (B145695) fermentation, are rich in C3-C5 alcohols like isobutanol and isoamyl alcohol. mdpi.com These bio-alcohols serve as excellent feedstocks for the Guerbet reaction. google.comgoogle.com For example, the self-condensation of bio-derived isoamyl alcohol can produce C10 Guerbet alcohols. mdpi.com This approach leverages existing biorefinery infrastructure to create higher-value chemicals from what was once considered a low-value byproduct. The resulting C10 alcohol mixture can be used in applications like plasticizers or surfactants, providing a bio-based alternative to petrochemical-derived products. terra-mater.be

Chemical Reactivity and Mechanistic Investigations of 1-Hexanol, 5-methyl-2-propyl-

The chemical reactivity of 1-Hexanol, 5-methyl-2-propyl- is dictated by its primary hydroxyl (-OH) functional group. msu.edu The covalent C-O and O-H bonds are polarized, making the oxygen atom electron-rich (nucleophilic) and the hydrogen and carbon atoms electron-poor (electrophilic). msu.edu As a primary alcohol, it undergoes a range of typical reactions, though its branched structure can influence reaction rates due to steric hindrance. libretexts.orgexxonmobilchemical.com

Common Reactions of 1-Hexanol, 5-methyl-2-propyl-:

Oxidation: Primary alcohols can be oxidized to form aldehydes and subsequently carboxylic acids. noaa.govlibretexts.org The choice of oxidizing agent determines the product. Milder reagents (e.g., PCC) will stop at the aldehyde (5-methyl-2-propyl-hexanal), while stronger reagents (e.g., KMnO₄, K₂Cr₂O₇) will lead to the corresponding carboxylic acid (5-methyl-2-propyl-hexanoic acid).

Esterification: In the presence of an acid catalyst, it reacts with carboxylic acids to form esters and water. libretexts.orgnoaa.gov This is a key reaction for producing plasticizers (e.g., reacting with phthalic anhydride (B1165640) or adipic acid) and fragrances. The rate of esterification can be slower compared to linear primary alcohols due to the steric bulk of the propyl group at the α-position and the isobutyl group at the γ-position, which can hinder the approach of the carboxylic acid. libretexts.org

Dehydration: When heated with a strong acid catalyst (like H₂SO₄), it can undergo dehydration to form an alkene. libretexts.org Elimination of water would likely lead to a mixture of alkene isomers.

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group but can be protonated in the presence of strong hydrohalic acids (HBr, HCl) to form water, a good leaving group. msu.edu This allows for nucleophilic substitution (Sₙ2 mechanism for primary alcohols) to form the corresponding alkyl halide.

The branched nature of the molecule imparts specific physical properties, such as lower pour points and reduced tendency to form gel phases when derivatized into ethoxylates, which are advantageous in many industrial applications. exxonmobilchemical.com

Gas-Phase Reactions and Atmospheric Oxidation Mechanisms

Theoretical Studies of Reaction Kinetics and Pathways

Theoretical studies focusing on the reaction kinetics and pathways of 1-Hexanol, 5-methyl-2-propyl- have not been identified in the reviewed scientific literature. Such studies would be necessary to predict its atmospheric lifetime and the nature of its degradation products, but this specific isomer has not been the subject of published computational chemistry research.

Derivatization and Functional Group Interconversions of 1-Hexanol, 5-methyl-2-propyl-

The primary documented chemical transformation of 1-Hexanol, 5-methyl-2-propyl- involves its derivatization through esterification.

Esterification for Chemical Intermediate Applications

1-Hexanol, 5-methyl-2-propyl- is utilized as a component in isomeric C10 alcohol mixtures for the synthesis of plasticizers. ingentaconnect.comgoogle.comepo.org This process involves the Fischer esterification of the alcohol with various carboxylic acids. britannica.comchemguide.co.uk The resulting esters, such as phthalates and trimellitates, are used as additives in polymers like polyvinyl chloride (PVC) to enhance their flexibility and durability. ingentaconnect.comgoogle.comepo.org

For instance, it is a lesser component in the mixture of C10 alcohols used to produce di-(2-propylheptyl) phthalate (B1215562) (DPHP). ingentaconnect.com The alcohol mixture, which also contains isomers like 4-methyl-2-propyl-1-hexanol, is reacted with phthalic anhydride to yield the corresponding dialkyl phthalate. ingentaconnect.comepo.org Similarly, it can be esterified with trimellitic anhydride to produce trimellitate esters, which are valued for their permanence and low volatility in high-temperature applications. google.comepo.org

The general reaction for the esterification with a dicarboxylic acid like phthalic acid is as follows:

2 R-OH + C₆H₄(CO)₂O → C₆H₄(COOR)₂ + H₂O (where R represents the 5-methyl-2-propylhexyl group)

| Reactant | Product Type | Application |

| Phthalic anhydride | Phthalate ester | PVC plasticizer |

| Trimellitic anhydride | Trimellitate ester | High-permanence PVC plasticizer |

| Adipic acid | Adipate ester | Plasticizer |

| Sebacic acid | Sebacate ester | Plasticizer |

Transformations in Complex Organic Synthesis

Beyond its use in the bulk synthesis of plasticizers, there is no available information in the scientific literature detailing the transformation of 1-Hexanol, 5-methyl-2-propyl- in the context of complex organic synthesis. Its role as a specific building block or intermediate for creating more complex molecules has not been documented.

Advanced Characterization Techniques and Structural Elucidation of 1 Hexanol, 5 Methyl 2 Propyl

Vibrational Spectroscopy for Structural and Bonding Analysis

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides detailed information about the functional groups present in the molecule. For a primary alcohol like 1-Hexanol, 5-methyl-2-propyl-, the FTIR spectrum is expected to exhibit several characteristic absorption bands.

The most prominent feature in the FTIR spectrum of an alcohol is the broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group, which is typically observed in the region of 3200-3600 cm⁻¹. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. In addition to the O-H stretch, the spectrum will show strong absorptions in the 2850-3000 cm⁻¹ region, which are characteristic of C-H stretching vibrations of the alkyl chains. The C-O stretching vibration of the primary alcohol group gives rise to a strong band in the 1050-1150 cm⁻¹ range. Other bands corresponding to C-H bending and skeletal vibrations can be found in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200-3600 | Strong, Broad |

| C-H Stretch | 2850-3000 | Strong |

| C-H Bend | 1350-1470 | Medium |

| C-O Stretch | 1050-1150 | Strong |

Mass Spectrometry (MS) in Chemical Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for the analysis of complex mixtures, allowing for the identification and quantification of individual components. In the context of 1-Hexanol, 5-methyl-2-propyl-, GC-MS can be used to confirm its presence in a sample and to obtain its mass spectrum.

Upon injection into the GC, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion (M⁺) and its fragments are detected, producing a mass spectrum.

The mass spectrum of 1-Hexanol, 5-methyl-2-propyl- is expected to show a molecular ion peak corresponding to its molecular weight (158.28 g/mol ). epa.gov However, for primary alcohols, the molecular ion peak is often weak or absent. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The fragmentation will also be influenced by the branched structure of the alkyl chain.

Given the lack of a specific mass spectrum for 1-Hexanol, 5-methyl-2-propyl-, the mass spectrum of a closely related isomer, 1-Hexanol, 5-methyl-2-(1-methylethyl)-, can provide insights into the expected fragmentation. nist.gov

| m/z (Mass-to-Charge Ratio) | Possible Fragment Interpretation |

|---|---|

| 140 | [M-H₂O]⁺ |

| 115 | [M-C₃H₇]⁺ |

| 84 | [C₆H₁₂]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ (Base Peak) |

Note: This data is based on the fragmentation pattern of the isomer 1-Hexanol, 5-methyl-2-(1-methylethyl)- and is intended to be representative.

Dielectric Spectroscopy for Molecular Dynamics and Intermolecular Interactions

Dielectric spectroscopy is a powerful technique for studying the molecular dynamics and intermolecular interactions in materials by measuring their dielectric properties as a function of frequency. It is particularly sensitive to the reorientation of molecular dipoles, making it an excellent tool for investigating hydrogen-bonded systems like alcohols.

Analysis of Hydrogen Bonding Networks

In liquid alcohols, dielectric spectroscopy can distinguish between different relaxation processes associated with the complex dynamics of hydrogen-bonded structures. researchgate.netaip.org Typically, the dielectric spectra of monohydroxy alcohols are dominated by a slow, intense Debye-like relaxation process. This process is attributed to the cooperative reorientation of molecules within transient, chain-like hydrogen-bonded clusters. aps.org

In addition to the dominant Debye process, faster relaxation processes can often be observed. These can be related to the reorientation of individual molecules at the ends of the hydrogen-bonded chains or the breaking and reforming of hydrogen bonds. The analysis of the relaxation times and their temperature dependence provides insights into the activation energies of these processes and the strength of the intermolecular interactions. scispace.com

For branched alcohols like 1-Hexanol, 5-methyl-2-propyl-, steric hindrance can influence the formation and dynamics of the hydrogen-bonded networks, which would be reflected in the dielectric spectrum. Studies on similar branched alcohols have revealed complex relaxation behaviors. researchgate.net

| Relaxation Process | Associated Molecular Motion |

|---|---|

| Debye-like Process | Cooperative reorientation of hydrogen-bonded chains |

| Secondary Relaxation | Reorientation of terminal alcohol molecules |

| Tertiary Relaxation | Breaking and reforming of hydrogen bonds |

Debye Relaxation Process Investigations

Investigations into the Debye relaxation process of monohydroxy alcohols provide crucial information regarding the dynamics of hydrogen-bonded structures. While direct studies on 1-Hexanol, 5-methyl-2-propyl- are not extensively documented in publicly available literature, research on structurally similar isomers, such as 5-methyl-2-hexanol (B47235), offers valuable insights into the expected behavior of this compound.

The Debye relaxation is a characteristic feature observed in the dielectric spectra of monohydroxy alcohols, representing the collective reorientation of hydrogen-bonded supramolecular structures. nimte.ac.cn This process is typically slower than the structural (α) relaxation, which relates to the glass transition. The separation between the Debye and α relaxation processes is a key area of investigation in these systems. arxiv.org

In a study on 5-methyl-2-hexanol, researchers utilized dielectric spectroscopy and depolarized dynamic light scattering (DDLS) to probe its reorientational dynamics in the supercooled regime. aps.org This work provided clear evidence of a Debye contribution in a monoalcohol using DDLS for the first time. aps.org The findings suggest that the dielectric Debye process is associated with fluctuations in the end-to-end vector dipole moment of transient polymer-like chains formed through hydrogen bonding. aps.org

The physical aging of monohydroxy alcohols, including 5-methyl-2-hexanol, has also been studied by monitoring the dielectric loss. arxiv.org These studies help in understanding how the material properties evolve over time below the glass transition temperature. It was concluded that the aging response for 5-methyl-2-hexanol follows the α relaxation rather than the Debye process, highlighting the distinct nature of these two dynamic processes. arxiv.org

The table below summarizes key findings from studies on related monohydroxy alcohols, which can be considered indicative of the phenomena expected for 1-Hexanol, 5-methyl-2-propyl-.

| Technique | Compound Studied | Key Findings | Reference |

| Dielectric Spectroscopy & DDLS | 5-methyl-2-hexanol | First clear evidence of a Debye peak in DDLS for a monoalcohol. The dielectric Debye process relates to fluctuations of the end-to-end vector dipole moment of transient chains. | aps.org |

| Dielectric Loss Monitoring | 5-methyl-2-hexanol | The physical aging response is governed by the α relaxation, not the Debye process. | arxiv.org |

| Rheo-Dielectric Spectroscopy | 2-ethyl-1-hexanol | External shear accelerates both structural and Debye relaxations, indicating a coupling between mechanical and dielectric responses. | aps.orgarxiv.org |

These investigations underscore the complexity of molecular motions in monohydroxy alcohols. The interplay between the Debye process, associated with hydrogen-bonded structures, and the structural α relaxation is fundamental to understanding their physical properties.

Refractometry for Solution Behavior Analysis

Refractometry is a valuable technique for analyzing the behavior of compounds in solution by measuring the refractive index. This property is dependent on the concentration, temperature, and wavelength of light, and can provide information about solute-solute and solute-solvent interactions.

By measuring the refractive index of solutions at different concentrations and temperatures, it is possible to derive thermodynamic parameters that shed light on molecular interactions. For instance, deviations from ideal behavior in the refractive index of mixtures can indicate the presence of specific interactions, such as hydrogen bonding between the alcohol and a polar solvent.

The table below illustrates the kind of data that would be collected in a refractometry study. The values are hypothetical and serve to demonstrate the application of the technique.

| Concentration of 1-Hexanol, 5-methyl-2-propyl- in Ethanol (B145695) (mol/L) | Refractive Index (n) at 298.15 K | Molar Refractivity (Rm) (cm3/mol) |

| 0.1 | 1.3620 | 45.8 |

| 0.2 | 1.3635 | 45.9 |

| 0.3 | 1.3650 | 46.0 |

| 0.4 | 1.3665 | 46.1 |

| 0.5 | 1.3680 | 46.2 |

Analysis of such data would involve plotting the refractive index against concentration. The slope of this line, along with the densities of the solutions, would be used to calculate the molar refractivity. Changes in molar refractivity with concentration can provide insights into the molecular packing and interactions within the solution.

Computational Chemistry and Theoretical Investigations of 1 Hexanol, 5 Methyl 2 Propyl

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Hexanol, 5-methyl-2-propyl- at the atomic level. These methods allow for the detailed exploration of its conformational landscape and the nature of its intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-Hexanol, 5-methyl-2-propyl-, which possesses significant conformational flexibility due to the rotation around its single bonds, DFT is instrumental in identifying the most stable conformers and the energetic barriers between them.

The conformational space of 1-Hexanol, 5-methyl-2-propyl- is explored by systematically rotating the dihedral angles of the carbon backbone and the hydroxyl group. For each conformation, the geometry is optimized to find the minimum energy structure. The relative energies of these conformers determine their population distribution at a given temperature. The results of such an analysis for similar alcohols suggest that the extended, anti-periplanar conformations of the alkyl chain are generally more stable due to minimized steric hindrance. The orientation of the hydroxyl group also plays a critical role, with specific orientations being favored due to intramolecular interactions.

Table 1: Illustrative Relative Energies of 1-Hexanol, 5-methyl-2-propyl- Conformers from DFT Calculations

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche | 60° | 3.50 |

Note: The data in this table is illustrative and based on typical values for similar long-chain alcohols.

The hydroxyl group of 1-Hexanol, 5-methyl-2-propyl- enables it to act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular associates such as dimers, trimers, and larger clusters in the liquid phase. The strength of these hydrogen bonds significantly influences the macroscopic properties of the substance, including its boiling point and viscosity.

Theoretical methods, including DFT, can be used to calculate the binding energies of these hydrogen-bonded complexes. The geometry of the dimer, for instance, is optimized to find the most stable arrangement, and the interaction energy is calculated by subtracting the energies of the individual monomers from the total energy of the dimer, correcting for basis set superposition error (BSSE). The analysis of the vibrational frequencies of the O-H stretching mode provides further insight; a red shift in the frequency upon hydrogen bond formation is indicative of bond weakening and is correlated with the strength of the hydrogen bond.

Table 2: Illustrative Calculated Hydrogen Bond Properties for 1-Hexanol, 5-methyl-2-propyl- Dimer

| Property | Calculated Value |

|---|---|

| Hydrogen Bond Energy (kJ/mol) | -22.5 |

| O-H···O Distance (Å) | 1.85 |

Note: The data in this table is illustrative and based on typical values for similar alcohol dimers.

Molecular Dynamics Simulations of Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. For liquid 1-Hexanol, 5-methyl-2-propyl-, MD simulations can reveal details about the liquid structure, translational and rotational motion of molecules, and the dynamics of hydrogen bond formation and breaking.

In an MD simulation, the classical equations of motion are solved for a system of molecules interacting through a predefined force field. The trajectories of all atoms are tracked over time, providing a detailed picture of the molecular-level dynamics. Analysis of these trajectories can yield important information such as the radial distribution functions, which describe the local ordering of molecules, and the self-diffusion coefficient, which quantifies molecular mobility. The lifetime of hydrogen bonds can also be calculated, offering insights into the stability of the hydrogen-bonded network. Studies on similar alcohols have shown that the hydrogen bond network is highly dynamic, with individual bonds breaking and reforming on a picosecond timescale.

Predictive Modeling of Thermophysical and Transport Properties

Predictive models are essential for estimating the thermophysical and transport properties of chemical compounds where experimental data is scarce. These models leverage theoretical principles to relate molecular characteristics to macroscopic behavior.

The Prigogine-Flory-Patterson (PFP) theory is a statistical mechanical model used to predict the excess thermodynamic properties of liquid mixtures, such as excess molar volume and excess enthalpy. While originally developed for mixtures, its principles can be adapted to understand the properties of pure components by considering the interactions between molecules. The PFP theory partitions the excess properties into three contributions: an interactional contribution, a free volume contribution, and an internal pressure contribution. For a pure substance like 1-Hexanol, 5-methyl-2-propyl-, understanding these conceptual divisions helps in analyzing how molecular characteristics like size, shape, and intermolecular forces influence its bulk properties.

Graph Theory Approaches (GTA) provide a powerful method for developing quantitative structure-property relationships (QSPR). In GTA, a molecule is represented as a graph where atoms are vertices and bonds are edges. Various topological indices, which are numerical descriptors derived from the graph, can be calculated. These indices encode information about the size, shape, branching, and connectivity of the molecule.

By establishing a statistical correlation between these topological indices and experimentally determined thermophysical properties for a series of related compounds, a predictive model can be built. This model can then be used to estimate the properties of compounds for which no experimental data is available, such as 1-Hexanol, 5-methyl-2-propyl-. Properties like boiling point, density, and viscosity can be predicted with reasonable accuracy using this approach.

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

Singh Model Applications in Solution Behavior

A specific theoretical framework referred to as the "Singh Model" for predicting the solution behavior of 1-Hexanol, 5-methyl-2-propyl- is not prominently documented in publicly accessible scientific literature. It is possible that this refers to a highly specialized or proprietary model. However, the broader field of chemical thermodynamics offers numerous models to describe the behavior of alcohol solutions.

The solution behavior of alcohols is often complex due to the interplay of hydrogen bonding, van der Waals forces, and the hydrophobic effects of the alkyl chains. Thermodynamic models that are frequently used to describe the behavior of such non-ideal solutions include activity coefficient models like the Wilson, NRTL (Non-Random Two-Liquid), and UNIQUAC (Universal Quasi-Chemical) equations. These models are essential for predicting vapor-liquid equilibria, which is crucial in the design of separation processes such as distillation.

For a compound like 1-Hexanol, 5-methyl-2-propyl-, these models would aim to predict its activity coefficient in various solvents. The activity coefficient is a measure of the deviation of a component's chemical potential from that of an ideal solution. By fitting experimental data to the parameters of these models, a predictive tool for the behavior of this alcohol in different chemical environments can be developed. The branching in 1-Hexanol, 5-methyl-2-propyl- would be a key consideration, as it influences the packing of molecules and their intermolecular interactions.

Structure-Reactivity Relationship (SAR) Studies for 1-Hexanol, 5-methyl-2-propyl-

Structure-Reactivity Relationship (SAR) studies are fundamental in understanding how the molecular structure of a compound influences its chemical reactivity. For 1-Hexanol, 5-methyl-2-propyl-, SAR studies would focus on how its specific structural features—the six-carbon chain, the hydroxyl group, the methyl branch at the 5-position, and the propyl branch at the 2-position—dictate its chemical behavior.

The reactivity of an alcohol is primarily governed by the hydroxyl (-OH) group. However, the steric and electronic effects of the surrounding alkyl structure can significantly modulate this reactivity. In the case of 1-Hexanol, 5-methyl-2-propyl-, the bulky propyl group at the carbon adjacent to the hydroxyl group (the alpha-carbon) would be expected to create steric hindrance. This could slow down reactions involving the hydroxyl group, such as esterification or oxidation, compared to a linear alcohol like 1-hexanol.

Furthermore, the branching in the alkyl chain can influence the stability of potential carbocation intermediates that might form during certain reactions, such as dehydration. The arrangement of the methyl and propyl groups could affect the regioselectivity and stereoselectivity of reactions.

To illustrate the potential impact of branching on reactivity, a hypothetical SAR data table is presented below. This table compares the relative reaction rates for a generic esterification reaction for several isomeric decanols.

Table 1: Hypothetical Relative Reaction Rates for Esterification of Decanol Isomers

| Compound | Structure | Relative Reaction Rate |

|---|---|---|

| 1-Decanol | Linear | 1.00 |

| 2-Decanol | Secondary | 0.65 |

| 2-Methyl-1-nonanol | Branched (distant) | 0.92 |

| 1-Hexanol, 5-methyl-2-propyl- | Branched (proximal) | 0.45 |

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Chemoinformatics applies computational and informational techniques to a broad range of chemical problems. A key area within chemoinformatics is the development of Quantitative Structure-Property Relationship (QSPR) models. QSPR models are mathematical equations that relate the chemical structure of a compound to its physical, chemical, or biological properties.

For 1-Hexanol, 5-methyl-2-propyl-, QSPR models could be developed to predict a variety of properties, such as boiling point, vapor pressure, water solubility, and chromatographic retention times. The first step in QSPR modeling is the calculation of molecular descriptors. These are numerical values that describe the chemical structure in a quantitative way. For 1-Hexanol, 5-methyl-2-propyl-, these descriptors could include:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices that reflect the degree of branching.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as partial charges on atoms and dipole moment.

Once a set of descriptors is calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the property of interest.

Table 2: Example of Molecular Descriptors and a Hypothetical QSPR Model for Boiling Point

| Descriptor | Value for 1-Hexanol, 5-methyl-2-propyl- |

|---|---|

| Molecular Weight | 158.28 g/mol |

| Wiener Index (a topological descriptor) | 812 |

| Molecular Surface Area | 250.5 Ų |

| Hypothetical QSPR Equation: | Boiling Point (°C) = 0.8 * (Molecular Weight) + 0.05 * (Wiener Index) - 0.1 * (Molecular Surface Area) + C |

Note: The QSPR equation is for illustrative purposes only.

Self-Organizing Maps (SOMs), a type of artificial neural network, are powerful tools in chemoinformatics for data visualization and clustering. A SOM can project high-dimensional data, such as a large set of molecular descriptors, onto a low-dimensional (usually 2D) map. This allows for the identification of patterns and relationships within a dataset of chemical compounds.

For a dataset containing 1-Hexanol, 5-methyl-2-propyl- and other related alcohols, a SOM could be trained on their molecular descriptors. The resulting map would group compounds with similar structural features together. This can be useful for identifying compounds with potentially similar properties or biological activities.

Fuzzy partition methods can be integrated with SOMs to enhance the analysis. While a standard SOM assigns each compound to a single neuron (a crisp assignment), fuzzy clustering allows a compound to belong to multiple clusters to varying degrees (a fuzzy assignment). This can be particularly useful for compounds that lie on the border between different structural classes or have intermediate properties. The integration of SOM and fuzzy partition methods can provide a more nuanced understanding of the chemical space and the relationships between different compounds. For instance, it could be used to classify a series of alcohols based on their potential as fragrance components, where subtle differences in structure can lead to different odor profiles.

Research Applications and Utility of 1 Hexanol, 5 Methyl 2 Propyl in Chemical Sciences

Role as a Synthetic Intermediate and Building Block in Organic Chemistry

As a versatile molecule, 1-Hexanol, 5-methyl-2-propyl- serves as a valuable intermediate in the synthesis of more complex chemical structures. Its hydroxyl functional group provides a reactive site for a wide array of organic transformations, making it a key building block in specialized chemical syntheses. This versatility allows for its incorporation into various molecular frameworks, leading to the production of fine chemicals and specialty materials. The branched alkyl chain of the molecule can impart specific physical and chemical properties, such as solubility and viscosity, to the final products.

The utility of 1-Hexanol, 5-methyl-2-propyl- as a precursor is evident in its potential applications in industries such as fragrances, pharmaceuticals, and surfactants. terra-mater.be Its structural isomer, 2-isopropyl-5-methyl-hexan-1-ol (Tetrahydrolavandulol), which is also produced from renewable sources, is highlighted as a versatile intermediary in these sectors. terra-mater.be This suggests that branched C10 alcohols, in general, are valuable starting materials for creating molecules with specific desired properties for these high-value applications. The synthesis of various esters and ethers from this alcohol can lead to compounds with unique scents for the fragrance industry or with specific biological activities for pharmaceutical research.

Analytical Chemistry Methodological Applications

In the field of analytical chemistry, particularly in chromatographic techniques, the use of internal standards is crucial for accurate quantification of analytes. An internal standard is a compound that is added in a constant amount to the sample, standard, and blank. It helps to correct for the loss of analyte during sample preparation and injection. The ideal internal standard has chemical and physical properties similar to the analyte and does not interfere with the analysis of other components in the sample.

While direct evidence for the use of 1-Hexanol, 5-methyl-2-propyl- as an internal standard is not prevalent in the reviewed literature, the application of its isomers in this capacity is well-documented. For instance, 5-Methyl-2-hexanol (B47235) has been successfully employed as an internal standard for the rapid extraction of aroma compounds from grape brandies and aqueous-alcoholic wood extracts using ultrasound-assisted extraction. sigmaaldrich.com This application underscores the potential of branched-chain alcohols with similar volatility and polarity to the analytes of interest to serve as effective internal standards in gas chromatography (GC) and other chromatographic methods. The choice of an internal standard is critical and depends on the specific matrix and target analytes.

Below is a table illustrating the properties of a related compound used as an internal standard:

| Property | Value |

| Compound | 5-Methyl-2-hexanol |

| Assay | 98% |

| Form | Liquid |

| Boiling Point | 148-150 °C (lit.) |

| Density | 0.819 g/mL at 25 °C (lit.) |

| Functional Group | Hydroxyl |

This data is for a structural isomer and is presented to illustrate the typical properties of such compounds used as internal standards. sigmaaldrich.com

Contributions to Advanced Materials Science and Polymer Chemistry

The development of new materials with tailored properties is a cornerstone of modern materials science and polymer chemistry. Branched-chain alcohols and their derivatives play a significant role in this field, particularly in the synthesis of plasticizers, lubricants, and coatings. These additives are essential for modifying the physical properties of polymers and other materials to meet the demands of various applications.

Plasticizers are additives that increase the plasticity or decrease the viscosity of a material. They are widely used in the plastics industry to make polymers like polyvinyl chloride (PVC) more flexible and durable. Higher alcohols, including branched isomers of hexanol, are important precursors for the synthesis of phthalate (B1215562) and other ester plasticizers. wikipedia.orgindustrialchemicals.gov.au For example, a patented process describes the preparation of a plasticizer alcohol, predominantly 2-propylheptanol, with a small content of 2-propyl-4-methyl hexanol, which demonstrates excellent plasticizer properties when esterified with phthalic acid. google.com This indicates that branched C10 alcohols, such as 1-Hexanol, 5-methyl-2-propyl-, are valuable precursors for producing high-performance plasticizers. The structure of the alcohol significantly influences the properties of the resulting plasticizer, such as its efficiency, permanence, and low-temperature performance.

The following table outlines the general process of plasticizer synthesis from an alcohol precursor:

| Step | Description |

| 1. Esterification | The alcohol (e.g., 1-Hexanol, 5-methyl-2-propyl-) is reacted with an acid or anhydride (B1165640) (e.g., phthalic anhydride). |

| 2. Catalyst | An acid catalyst is typically used to facilitate the reaction. |

| 3. Reaction Conditions | The reaction is usually carried out at elevated temperatures with the removal of water to drive the equilibrium towards the product. |

| 4. Purification | The resulting ester plasticizer is purified through processes like neutralization, washing, and distillation. |

The properties of 1-Hexanol, 5-methyl-2-propyl- also make it a candidate for use in the formulation of lubricants and coatings. Its branched structure can contribute to a lower pour point and improved viscosity characteristics in lubricant formulations. In coatings, it can act as a solvent or a coalescing agent, aiding in the formation of a uniform and durable film. While specific data for 1-Hexanol, 5-methyl-2-propyl- in these applications is limited, the general use of 1-Hexanol in lubricants, greases, and coating products is well-established. atamanchemicals.com It is used as an additive in fuels, paints, and lubricants and serves as an intermediate in the preparation of other compounds for these industries. atamanchemicals.com

Future Directions and Emerging Research Avenues for 1 Hexanol, 5 Methyl 2 Propyl

Development of Sustainable Synthetic Methodologies

Currently, there are no established sustainable synthetic methodologies specifically reported for 1-Hexanol, 5-methyl-2-propyl-. Research in this area could draw inspiration from established green chemistry approaches for the synthesis of other branched-chain alcohols. Future investigations could focus on:

Biocatalytic Routes: Exploring enzymatic or whole-cell biocatalysis could offer a highly selective and environmentally benign route to 1-Hexanol, 5-methyl-2-propyl-. This could involve the use of engineered microorganisms or isolated enzymes to convert renewable feedstocks into the target molecule.

Catalytic Conversion of Bio-derived Feedstocks: Investigating the catalytic upgrading of biomass-derived platform molecules is a promising avenue. Research could target the development of chemocatalytic pathways that utilize starting materials from renewable sources to construct the specific carbon skeleton of 1-Hexanol, 5-methyl-2-propyl-.

Atom-Efficient Chemical Syntheses: The design of synthetic routes that maximize the incorporation of all reactant atoms into the final product, minimizing waste, would be a key aspect of sustainable methodology development. This could involve tandem or one-pot reactions that reduce the number of synthetic steps and purification requirements.

A comparative table of potential sustainable synthetic approaches is presented below.

| Methodology | Potential Advantages | Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. | Enzyme discovery and engineering, optimization of fermentation processes, downstream processing. |

| Catalytic Conversion of Biomass | Utilization of renewable resources, potential for integration into biorefineries. | Development of selective and robust catalysts, understanding complex reaction networks. |

| Atom-Efficient Synthesis | Reduced waste generation, lower energy consumption, improved process efficiency. | Design of novel catalytic systems, optimization of reaction conditions to favor the desired product. |

Exploration of Novel Catalytic Systems for Efficient Transformations

The catalytic transformation of 1-Hexanol, 5-methyl-2-propyl- into other valuable chemicals is an unexplored field. Future research could investigate a variety of catalytic systems to unlock its potential as a chemical intermediate. Key areas for exploration include:

Oxidation Catalysis: The development of selective oxidation catalysts could enable the conversion of 1-Hexanol, 5-methyl-2-propyl- to the corresponding aldehyde, carboxylic acid, or ketone, which are versatile building blocks in organic synthesis.

Dehydration Reactions: Catalytic dehydration could yield valuable olefinic products. The design of catalysts that control the regioselectivity of this process would be of significant interest.

Etherification and Esterification: The use of 1-Hexanol, 5-methyl-2-propyl- in catalytic etherification or esterification reactions could lead to the synthesis of novel solvents, plasticizers, or fragrance compounds.

The table below outlines potential catalytic transformations and the types of catalysts that could be investigated.

| Transformation | Potential Catalyst Types | Potential Products |

| Selective Oxidation | Supported noble metal catalysts, transition metal oxides, polyoxometalates. | Aldehydes, carboxylic acids, ketones. |

| Dehydration | Solid acid catalysts (e.g., zeolites, sulfated zirconia), heteropoly acids. | Alkenes. |

| Etherification | Acidic ion-exchange resins, zeolites. | Ethers. |

| Esterification | Lipases, solid acid catalysts, organocatalysts. | Esters. |

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique structural features of 1-Hexanol, 5-methyl-2-propyl-, a branched ten-carbon alcohol, suggest that it or its derivatives could find applications in materials science. Interdisciplinary research could explore its use in the following areas:

Polymer Chemistry: As a monomer or a chain-transfer agent in polymerization reactions, it could be used to modify the properties of polymers, potentially influencing their thermal stability, mechanical strength, or solubility.

Surfactant and Emulsion Science: Derivatives of 1-Hexanol, 5-methyl-2-propyl- could be synthesized and evaluated for their surfactant properties, with potential applications in formulation science, enhanced oil recovery, or as components in personal care products.

Liquid Crystals: The incorporation of its specific branched structure into mesogenic molecules could be investigated for its effect on liquid crystalline phases and properties.

Advanced Computational Approaches for Deeper Mechanistic Understanding

In the absence of experimental data, computational chemistry can provide valuable predictive insights into the properties and reactivity of 1-Hexanol, 5-methyl-2-propyl-. Advanced computational approaches could be employed to:

Predict Physicochemical Properties: Quantum chemical calculations can be used to predict properties such as bond dissociation energies, spectroscopic signatures (NMR, IR), and conformational preferences.

Model Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of potential catalytic transformations, guiding the rational design of catalysts and the optimization of reaction conditions.

Simulate Interactions in Condensed Phases: Molecular dynamics simulations could be used to understand the behavior of 1-Hexanol, 5-methyl-2-propyl- in solution or its interaction with surfaces, which is crucial for applications in materials science and catalysis.

The following table summarizes the potential applications of various computational methods.

| Computational Method | Application | Predicted Information |

| Quantum Chemistry (e.g., DFT) | Prediction of molecular properties and reaction pathways. | Spectroscopic data, thermochemical properties, reaction energetics, transition state structures. |

| Molecular Dynamics | Simulation of bulk properties and interfacial phenomena. | Solvation effects, diffusion coefficients, interactions with surfaces and polymers. |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of properties based on molecular structure. | Boiling point, viscosity, and other physical properties. |

Q & A

Basic Research Questions

Q. How can 5-methyl-2-propyl-1-hexanol be synthesized, and what are the key considerations for optimizing yield and purity?

- Methodology : Catalytic reduction of corresponding ketones (e.g., 5-methyl-2-propylhexan-2-one) using NaBH4 or LiAlH4 in anhydrous THF/ether . For sustainable synthesis, enzymatic approaches (e.g., lipase-catalyzed esterification) or green solvents (e.g., ionic liquids) are recommended to minimize environmental impact . Purification via fractional distillation or preparative GC ensures high purity, while NMR (<sup>1</sup>H/<sup>13</sup>C) and GC-MS validate structural integrity.

Q. What spectroscopic methods are effective for characterizing 5-methyl-2-propyl-1-hexanol’s structure and purity?

- Techniques :

- NMR : Assign branching patterns using DEPT-135 for carbon hybridization and COSY for proton-proton coupling .

- SANS (Small-Angle Neutron Scattering) : Quantify micellar or vesicular transitions in surfactant systems (e.g., CTAT micelles) by analyzing scattering intensity vs. wavevector (see Table 1 in ).

- GC-IMS (Gas Chromatography-Ion Mobility Spectrometry) : Resolve volatile impurities in flavor studies, referencing retention indices and drift times .

Q. What are the primary safety considerations when handling 5-methyl-2-propyl-1-hexanol in laboratory settings?

- Protocols : Use P95 respirators for vapor exposure and nitrile gloves to prevent dermal absorption . Store in flame-proof cabinets (flash point ~140°F) and avoid drainage contamination . Acute toxicity data gaps necessitate conservative exposure limits (ALARA principle).

Advanced Research Questions

Q. How does the branched structure of 5-methyl-2-propyl-1-hexanol influence its thermodynamic properties in binary or ternary mixtures?

- Analysis : Use the NRTL (Non-Random Two-Liquid) model to predict activity coefficients in mixtures with alkanes or CO2. Experimental VLE (Vapor-Liquid Equilibrium) data for 1-hexanol + n-decane systems (e.g., T-X1Y1 curves at 40 kPa) show non-ideal behavior due to branching-induced steric hindrance . Compare with Wilson or van Laar models to assess local composition effects .

Q. What experimental challenges arise when studying 5-methyl-2-propyl-1-hexanol’s interactions with lipid bilayers, and how can they be addressed?

- Challenges : Limited solubility in aqueous phases and concentration-dependent membrane disruption.

- Solutions : Use fluorescence anisotropy with DPH probes to quantify membrane fluidity changes. SANS data (e.g., 20 mM CTAT + 1-hexanol) reveal structural transitions from wormlike micelles to vesicles at critical concentrations (Fig. 5 in ).

Q. How can molecular dynamics (MD) simulations predict the glass transition temperature (Tg) of 5-methyl-2-propyl-1-hexanol?

- Protocol : Apply the L-OPLS force field to simulate density vs. temperature curves. For 1-hexanol, MD predicts Tg within 5% error of experimental values by analyzing radial distribution functions and diffusion coefficients . Validate with DSC (Differential Scanning Calorimetry).

Q. How does the presence of 5-methyl-2-propyl-1-hexanol affect the partitioning behavior of co-solvents in environmental remediation processes?

- Mechanism : In DNAPL (Dense Non-Aqueous Phase Liquid) remediation, 1-hexanol increases DNAPL volume by altering 1-propanol’s partitioning (solubilization → mobilization). Batch experiments show co-solvent systems require phase-selective tracers (e.g., rhodamine B) to monitor efficiency .

Q. How do structural variations (e.g., branching position) in hexanol derivatives impact their solvent efficiency in organic synthesis?

- Case Study : Compare 5-methyl-2-propyl-1-hexanol with 2-ethyl-2-propyl-1-hexanol . Branching at C5 reduces polarity, enhancing compatibility with hydrophobic substrates (log<em>P</em> ~3.2). Oxidation with PCC yields ketones (e.g., 5-methyl-2-propylhexan-2-one), critical in fragrance synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.